molecular formula C24H21N5O2 B6117478 2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol

2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol

Cat. No.: B6117478
M. Wt: 411.5 g/mol
InChI Key: XVIODHVWMCBCDV-PCLIKHOPSA-N
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Description

2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its hydrazinylidene and phenolic groups allow it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol stands out due to its unique combination of triazine, hydrazinylidene, and phenolic groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and participate in redox reactions makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-2-31-20-14-13-19(21(30)15-20)16-25-28-24-26-22(17-9-5-3-6-10-17)23(27-29-24)18-11-7-4-8-12-18/h3-16,30H,2H2,1H3,(H,26,28,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIODHVWMCBCDV-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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